molecular formula C19H14N2 B10835929 Pyridoindole derivative 2

Pyridoindole derivative 2

Cat. No.: B10835929
M. Wt: 270.3 g/mol
InChI Key: UNSLEGIUCMXDGG-ZHACJKMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoindole derivatives typically involves the construction of the pyridine nucleus on the indole fragment. One common method is the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide at 110°C, yielding pyridoindole esters in 40-58% yields . Another approach involves cyclization using benzyl-substituted pyridines or a one-step process via aryne intermediates .

Industrial Production Methods: Industrial production of pyridoindole derivatives often employs metal-catalyzed reactions to enhance yield and selectivity. Recent advances have focused on non-metallic methods as well, providing more environmentally friendly alternatives .

Chemical Reactions Analysis

Types of Reactions: Pyridoindole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridoindoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of pyridoindole derivatives involves their interaction with specific molecular targets and pathways. For example, they may inhibit enzymes involved in cell proliferation, leading to anticancer effects. They can also modulate receptor activity, resulting in anti-inflammatory and antiviral effects . The exact molecular targets and pathways vary depending on the specific derivative and its functional groups .

Comparison with Similar Compounds

Pyridoindole derivatives are unique due to their tricyclic structure, which combines an indole and a pyridine nucleus. Similar compounds include:

Compared to these compounds, pyridoindole derivatives offer a broader range of biological activities and synthetic versatility, making them valuable in various fields of research and industry .

Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

3-[(E)-2-phenylethenyl]-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C19H14N2/c1-2-6-14(7-3-1)10-11-15-12-17-16-8-4-5-9-18(16)21-19(17)20-13-15/h1-13H,(H,20,21)/b11-10+

InChI Key

UNSLEGIUCMXDGG-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=C(NC4=CC=CC=C43)N=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(NC4=CC=CC=C43)N=C2

Origin of Product

United States

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